molecular formula C17H17N7O8S4 B13399170 7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13399170
M. Wt: 575.6 g/mol
InChI Key: SRZNHPXWXCNNDU-UHFFFAOYSA-N
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Description

This compound is a cephalosporin-derived β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporin architecture. Key structural features include:

  • 7-Methoxy group: Enhances β-lactamase stability by sterically shielding the β-lactam ring from enzymatic hydrolysis .
  • Tetrazolylsulfanyl methyl group: The [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl substituent at C-3 is common in third-generation cephalosporins, contributing to resistance against bacterial efflux pumps and enzymatic degradation .

Synthetic routes for analogous cephalosporins typically involve acylation of 7-amino-7-methoxycephems under neutral conditions, preserving stereochemistry . Characterization employs LCMS, NMR, and X-ray crystallography, with software like SHELXL refining structural models .

Properties

IUPAC Name

7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZNHPXWXCNNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860903
Record name 7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cefotetan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include modified cephamycin derivatives with altered antibacterial activity .

Scientific Research Applications

Cefotetan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or biological targets with the subject molecule:

Compound Key Substituents Synthesis Biological Activity References
Target Compound C-7: 1,3-dithietane side chain; C-3: tetrazolylsulfanyl methyl Acylation of 7-amino-7-methoxycephems Presumed broad-spectrum activity (inferred from analogues)
SQ 14,359 () C-7: thienylureidoacetyl; C-3: tetrazolylsulfanyl methyl Neutral acylation with 2-aminooxazolone Broad-spectrum, β-lactamase-resistant (e.g., active against Enterobacteriaceae)
(7S)-7-{[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid () C-7: methoxyimino-thiazolyl; C-3: methyltetrazolyl Stereospecific acylation Enhanced stability against AmpC β-lactamases
7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () C-7: phenylacetyl; C-3: methyl Classical cephalosporin synthesis Narrower spectrum (Gram-positive focus)
7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () C-7: hydroxyphenyl-thiazolyl; C-3: triazinylsulfanyl methyl Schiff base formation with aldehydes Moderate antimicrobial activity (MIC: 8–32 µg/mL)

Key Comparisons:

C-7 Side Chain: The target compound’s 1,3-dithietane side chain is structurally distinct from SQ 14,359’s thienylureidoacetyl group and ’s methoxyimino-thiazolyl group . The dithietane’s sulfur-rich structure may enhance lipophilicity, improving tissue penetration. ’s hydroxyphenyl-thiazolyl side chain confers moderate activity but lacks the stability of methoxy or dithietane groups .

C-3 Substituent :

  • Tetrazolylsulfanyl methyl groups (target compound, SQ 14,359) outperform methyl () or triazinylsulfanyl () in evading bacterial resistance mechanisms .

β-Lactamase Resistance: SQ 14,359 and ’s compound show superior β-lactamase resistance due to steric hindrance from methoxy/methoxyimino groups . The target compound’s 7-methoxy and dithietane groups likely confer similar protection.

Synthetic Complexity: The target compound’s synthesis requires specialized intermediates (e.g., 1,3-dithietane derivatives), whereas SQ 14,359 uses commercially available 2-aminooxazolone .

Research Findings and Implications

  • Structural Uniqueness : The 1,3-dithietane moiety is unprecedented in cephalosporins, warranting further pharmacokinetic studies to assess absorption and toxicity .
  • Activity Prediction : Molecular similarity analysis (e.g., Tanimoto coefficients) suggests the tetrazolylsulfanyl group aligns the target compound with third-generation cephalosporins like ceftazidime .
  • Crystallographic Data : ORTEP-3 and WinGX models predict a puckered bicyclic core, with ring puckering coordinates critical for β-lactamase binding .

Biological Activity

The compound 7-{[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to by its IUPAC name, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure:
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C20H20N6O9SC_{20}H_{20}N_{6}O_{9}S, and it has a molecular weight of approximately 520.47 g/mol.

Key Functional Groups:

  • Amino acids : Contributes to interactions with biological receptors.
  • Dithietane ring : May enhance stability and bioactivity.
  • Tetrazole moiety : Known for various biological activities including antimicrobial properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the carboxylic acid and amine groups allows for potential interactions with enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against a range of pathogens, including:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive1 µg/mL
Gram-negative4 µg/mL
Fungal species8 µg/mL

These results indicate a broad spectrum of activity, making it a candidate for further development as an antibiotic agent.

Anticancer Studies

In cellular assays, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)10
MCF7 (breast)15
A549 (lung)20

These findings suggest that the compound may have potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it not only inhibited bacterial growth but also reduced biofilm formation by 50% at sub-MIC concentrations. This suggests potential utility in treating biofilm-associated infections.

Case Study 2: Cancer Cell Apoptosis

Research involving the treatment of HeLa cells with varying concentrations of the compound indicated that it induced apoptosis through the activation of caspase pathways, with significant morphological changes observed under microscopy.

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